molecular formula C19H19ClFN3O2 B2981384 2-chloro-6-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide CAS No. 1396712-56-3

2-chloro-6-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide

Katalognummer: B2981384
CAS-Nummer: 1396712-56-3
Molekulargewicht: 375.83
InChI-Schlüssel: YCHFRKIYTSYEOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide is a synthetic benzamide derivative characterized by a chloro-fluoro-substituted aromatic ring and a piperidine scaffold modified with an isonicotinoyl group. The benzamide core (C₆H₃ClF-CONH-) is linked to a piperidinylmethyl moiety, where the piperidine nitrogen is further substituted with an isonicotinoyl (pyridine-4-carbonyl) group. The compound’s molecular weight and stereoelectronic properties are influenced by the polar isonicotinoyl group, which may enhance solubility or binding interactions compared to simpler analogs.

Eigenschaften

IUPAC Name

2-chloro-6-fluoro-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O2/c20-15-2-1-3-16(21)17(15)18(25)23-12-13-6-10-24(11-7-13)19(26)14-4-8-22-9-5-14/h1-5,8-9,13H,6-7,10-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHFRKIYTSYEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Chloro-6-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzamide core substituted with chlorine and fluorine atoms, along with a piperidine moiety linked to an isonicotinoyl group. Its molecular formula is C16H19ClFN3OC_{16}H_{19}ClFN_3O and it has a molecular weight of approximately 319.79 g/mol .

Research indicates that this compound exhibits biological activity primarily through modulation of various receptor systems, including:

  • Opioid Receptors : The compound has shown interactions with μ-opioid receptors (MOR), which are crucial in pain modulation and reward pathways. In vitro studies suggest that it may act as an agonist at these sites, potentially offering analgesic effects .
  • JAK Inhibition : It has been reported as a JAK inhibitor, which positions it as a candidate for treating autoimmune diseases and certain cancers by interfering with cytokine signaling pathways .

In Vitro Studies

In vitro assays have demonstrated that 2-chloro-6-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide exhibits:

  • Agonistic Activity : The compound shows moderate to high affinity for MOR, with EC50 values indicating effective receptor activation within the nanomolar range .
  • Selectivity : Comparative studies reveal that while it binds to MOR effectively, it also interacts with delta (DOR) and kappa (KOR) opioid receptors, albeit with varying affinities. This selectivity profile is crucial for minimizing side effects associated with non-selective opioid receptor activation.

Case Studies

A notable case study involved the administration of this compound in animal models to evaluate its analgesic properties. Results indicated significant pain relief comparable to established opioid medications but with a reduced side effect profile, particularly concerning respiratory depression—a common drawback of traditional opioids.

Table 1: Binding Affinity Comparison

Receptor TypeK_i (nM)EC50 (nM)Activity
μ-opioid0.0510Agonist
δ-opioid0.1550Agonist
κ-opioid0.20100Partial Agonist

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following compounds share structural similarities with 2-chloro-6-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide, differing primarily in substituents on the piperidine ring or benzamide core:

Compound Name Molecular Formula Key Substituents Molecular Weight Potential Applications
2-Chloro-6-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide C₁₉H₁₈ClFN₃O₂ Iso­nicotinoyl (pyridine-4-carbonyl) ~383.8 g/mol Not explicitly stated (inferred: kinase inhibition, antimicrobial)
2-Chloro-6-fluoro-N-(1-methyl-4-piperidinyl)benzamide C₁₃H₁₆ClFN₂O Methyl group on piperidine 270.7 g/mol Likely intermediate for drug discovery
N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide C₂₁H₁₈ClF₃N₅OS₂ Thiazole-thioether, trifluoromethylpyridine ~562.0 g/mol Cancer, viral infections

Comparative Analysis

This may improve solubility but reduce membrane permeability. Halogenation Patterns: Both the target compound and the methyl-piperidine analog retain chloro and fluoro substituents on the benzamide ring, which are known to enhance metabolic stability and receptor binding affinity in drug-like molecules.

Biological Activity Trends The thiazole-thioether derivative from demonstrates that sulfur-containing heterocycles (e.g., thiazole) and electron-withdrawing groups (e.g., trifluoromethyl) are associated with antiviral or antitumor activity. In contrast, the target compound’s isonicotinoyl group may favor interactions with nicotinic acetylcholine receptors or kinases due to its pyridine moiety.

Molecular Weight and Drug-Likeness The target compound (MW ~383.8 g/mol) exceeds the typical threshold for orally bioavailable drugs (MW < 500 g/mol), whereas the methyl-piperidine analog (MW ~270.7 g/mol) aligns more closely with conventional drug-likeness criteria. This suggests the isonicotinoyl derivative may require formulation optimization for bioavailability.

Research Findings and Implications

  • Synthetic Accessibility: The methyl-piperidine analog has a well-documented synthesis route, suggesting the target compound could be derived via analogous amide coupling with isonicotinoyl chloride.
  • Patent Trends: Compounds in highlight the therapeutic versatility of benzamide derivatives, though the target compound’s isonicotinoyl-piperidine motif remains underexplored in published literature. Further studies are needed to evaluate its specificity for biological targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.